{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid
Overview
Description
{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid is a complex organic compound that features a quinoline moiety, a triazole ring, and a phenylacetic acid group
Mechanism of Action
Target of Action
CBKinase1_012396, also known as CBKinase1_024796 or {4-[3-mercapto-5-(2-quinolinyl)-4H-1,2,4-triazol-4-yl]phenyl}acetic acid, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family is known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of the CK1 family . This inhibition can lead to altered expression or activity of different CK1 isoforms in tumor cells . In non-small-cell lung cancer (NSCLC), for example, overexpression of CK1α, a member of the CK1 family, can induce autophagic flux via the PTEN/AKT/FOXO3A/Atg7 axis .
Biochemical Pathways
The inhibition of CK1 by CBKinase1_012396 affects several biochemical pathways. These include pathways related to cell cycle progression, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . The compound’s action can lead to downstream effects such as altered cell survival and tumorigenesis .
Pharmacokinetics
Similar kinase inhibitors, such as imatinib, dasatinib, nilotinib, and pazopanib, have been shown to exhibit dose-proportional pharmacokinetics . These compounds are generally well-absorbed, highly protein-bound, metabolized primarily via cytochrome P450 (CYP) 3A4, and excreted in the feces
Result of Action
The inhibition of CK1 by CBKinase1_012396 can lead to various molecular and cellular effects. These include changes in the phosphorylation status of key regulatory molecules, alterations in cell cycle progression, and potential impacts on cell survival and tumorigenesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid typically involves multi-step organic reactions. One common method includes the initial formation of the quinoline moiety, followed by the introduction of the triazole ring through cyclization reactions. The phenylacetic acid group is then attached via substitution reactions. Specific reaction conditions often involve the use of catalysts such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and yield. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
{4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline moiety can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The phenylacetic acid group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted phenylacetic acid derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research .
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. Studies have shown that modifications to the quinoline and triazole moieties can enhance biological activity, leading to the development of new drugs with improved efficacy and reduced side effects .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, as well as triazole-containing compounds like 1,2,4-triazole-3-thiol and 1,2,4-triazole-5-thiol.
Uniqueness
What sets {4-[3-(quinolin-2-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]phenyl}acetic acid apart is its combination of the quinoline and triazole moieties with a phenylacetic acid group. This unique structure provides a versatile platform for the development of new compounds with diverse biological activities and industrial applications .
Properties
IUPAC Name |
2-[4-(3-quinolin-2-yl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2S/c24-17(25)11-12-5-8-14(9-6-12)23-18(21-22-19(23)26)16-10-7-13-3-1-2-4-15(13)20-16/h1-10H,11H2,(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZRDARYRWBEFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC=C(C=C4)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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